molecular formula C19H22ClN3O2 B3564494 2-(4-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B3564494
M. Wt: 359.8 g/mol
InChI Key: GQVYNCKNNMCXNX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a piperazinylphenyl group connected via an acetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene to form 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst to produce 2-chloro-4-(4-chlorophenoxy)-hypnone . The final step involves the reaction of this intermediate with 4-(4-methylpiperazin-1-yl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorophenoxy group with the nucleophile.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-22-10-12-23(13-11-22)17-6-4-16(5-7-17)21-19(24)14-25-18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVYNCKNNMCXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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